7-Amino-4-chloroisoindolin-1-one
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Overview
Description
7-Amino-4-chloroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H7ClN2O. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 7th position and a chlorine atom at the 4th position on the isoindolinone ring.
Mechanism of Action
Target of Action
The primary target of the compound 7-Amino-4-chloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound exhibits strong binding affinity with CDK7, showing docked pose stability .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By targeting and inhibiting CDK7, the compound disrupts the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
7-Amino-4-chloroisoindolin-1-one has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 is an enzyme that plays a crucial role in cell cycle regulation and transcription. The compound shows high binding affinity with active amino acid residues of CDK7, indicating its potential role in biochemical reactions .
Cellular Effects
CDK7 inhibitors have been explored for their anti-cancer properties, suggesting that this compound could have similar effects .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically the active amino acid residues of CDK7 . This binding could lead to enzyme inhibition or activation, and changes in gene expression, contributing to its potential anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-chloroisoindolin-1-one typically involves multicomponent reactions (MCRs). One common method is the Ugi-type reaction, which involves the reaction of isonitrile, amine, and methyl 2-formylbenzoate under acidic conditions. This reaction leads to the formation of an intermediate, which undergoes intramolecular amidation to yield the desired isoindolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and intramolecular amidation can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-chloroisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Amidation and Esterification: The compound can form amides and esters through reactions with carboxylic acids and alcohols, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like EDCI or DCC.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
7-Amino-4-chloroisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a scaffold for the development of bioactive molecules with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the amino and chloro substitutions.
4-Chloroisoindolin-1-one: Lacks the amino group at the 7th position.
7-Aminoisoindolin-1-one: Lacks the chloro group at the 4th position.
Uniqueness
7-Amino-4-chloroisoindolin-1-one is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
7-amino-4-chloro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMSIPWYQQONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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